5-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
5-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a pyrrolidine ring, a pyridin-4-yloxy group, and a pyridin-2(1H)-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyridin-4-yloxy group and the pyridin-2(1H)-one moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines
Scientific Research Applications
5-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have therapeutic potential and is investigated for its pharmacological properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one include other pyrrolidine derivatives and pyridin-2(1H)-one analogs. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
5-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-2-1-11(9-17-14)15(20)18-8-5-13(10-18)21-12-3-6-16-7-4-12/h1-4,6-7,9,13H,5,8,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJWFBEADUZFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CNC(=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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